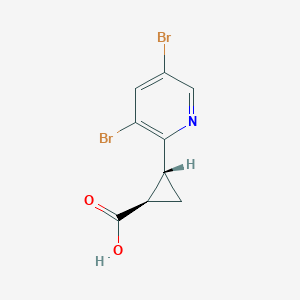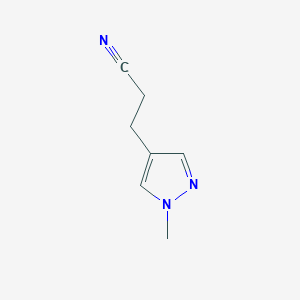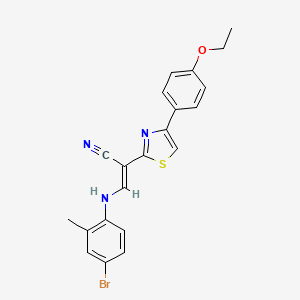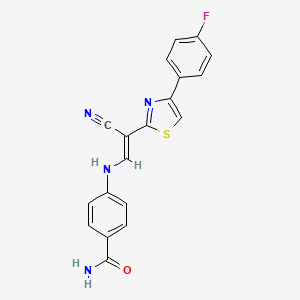
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, also known as DBPC, is a cyclopropane derivative that has been widely used in scientific research. DBPC is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological and pathological processes.
作用機序
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid acts as a competitive antagonist of nAChR. It binds to the receptor site and prevents the binding of acetylcholine, which is the endogenous ligand of nAChR. By blocking the activation of nAChR, this compound inhibits the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce pain sensation, and inhibit addictive behaviors. This compound has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid is its high selectivity for nAChR. This allows researchers to study the specific role of nAChR in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency compared to other nAChR antagonists. This can make it difficult to achieve complete inhibition of nAChR in some experimental settings.
将来の方向性
There are several future directions for the research on (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. One area of research is the development of more potent and selective nAChR antagonists that can be used in a wider range of experimental settings. Another area of research is the investigation of the role of nAChR in various neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of novel therapeutic agents that target nAChR could have important implications for the treatment of these disorders.
合成法
The synthesis of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid involves the reaction of (R)-glycidyl butyrate with 3,5-dibromopyridine in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with sodium hydroxide to yield this compound. The yield of this compound can be improved by using a chiral auxiliary in the synthesis process.
科学的研究の応用
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been widely used in scientific research as a tool to study the function of nAChR. It has been used to investigate the role of nAChR in various physiological processes such as learning and memory, pain sensation, and addiction. This compound has also been used to study the pathophysiology of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXLWFKQJZHHK-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)
![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)



![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)


![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)